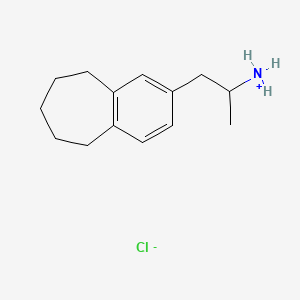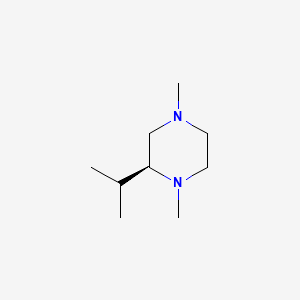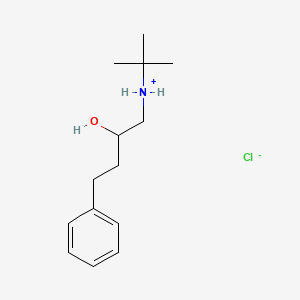
Tetravanadium decaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetravanadium decaoxide is an inorganic compound with the chemical formula V₄O₁₀This compound is known for its distinctive crystal structure and its ability to undergo various chemical reactions, making it a valuable subject of study in materials science and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetravanadium decaoxide can be synthesized through several methods. One common approach involves the thermal decomposition of ammonium metavanadate (NH₄VO₃) in an oxygen-rich environment. The reaction typically occurs at elevated temperatures, around 500-600°C, resulting in the formation of V₄O₁₀ along with other vanadium oxides .
Another method involves the sol-gel process, where vanadium alkoxides are hydrolyzed and condensed to form a gel. This gel is then calcined at high temperatures to yield this compound . This method allows for better control over the particle size and morphology of the final product.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of vanadium pentoxide (V₂O₅) in the presence of a reducing agent. This process is carried out in large-scale reactors under controlled conditions to ensure high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Tetravanadium decaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions and the nature of the reactants involved .
Common Reagents and Conditions
Oxidation Reactions: this compound can be oxidized to higher oxidation states using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction Reactions: It can be reduced to lower oxidation states using reducing agents like hydrogen gas (H₂) or carbon monoxide (CO).
Substitution Reactions: This compound can undergo substitution reactions with various ligands, leading to the formation of vanadium complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxides of vanadium, while reduction reactions can produce lower oxides or elemental vanadium .
Scientific Research Applications
Tetravanadium decaoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor.
Industry: In industrial applications, it is used in the production of ceramics, glass, and other materials.
Mechanism of Action
The mechanism of action of tetravanadium decaoxide involves its interaction with molecular targets and pathways within a system. In catalytic applications, it facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate . In biological systems, it can interact with enzymes and other proteins, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
Vanadium pentoxide (V₂O₅): Another vanadium oxide with similar catalytic properties but different oxidation states and reactivity.
Vanadium dioxide (VO₂): Known for its thermochromic properties, it undergoes a reversible phase transition at a specific temperature.
Vanadium trioxide (V₂O₃): Exhibits different magnetic and electrical properties compared to tetravanadium decaoxide.
Uniqueness
This compound is unique due to its specific oxidation state and crystal structure, which confer distinct catalytic and chemical properties.
Properties
Molecular Formula |
O10V4 |
|---|---|
Molecular Weight |
363.76 g/mol |
IUPAC Name |
2,4,6,8,9,10-hexaoxa-1λ5,3λ5,5λ5,7λ5-tetravanadatricyclo[3.3.1.13,7]decane 1,3,5,7-tetraoxide |
InChI |
InChI=1S/10O.4V |
InChI Key |
HIBFKALGIUHPCI-UHFFFAOYSA-N |
Canonical SMILES |
O=[V]12O[V]3(=O)O[V](=O)(O1)O[V](=O)(O2)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
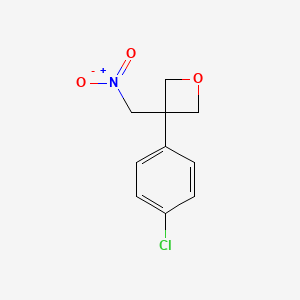
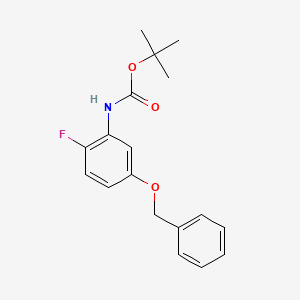
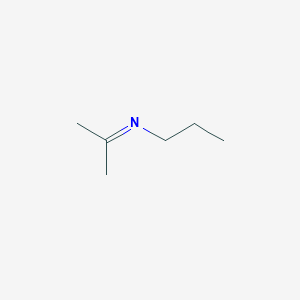
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
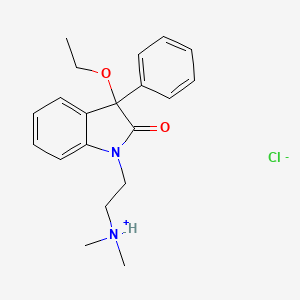
![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
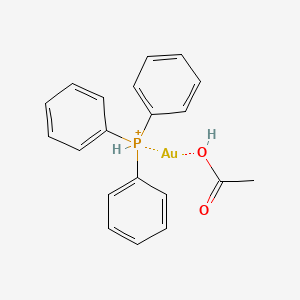
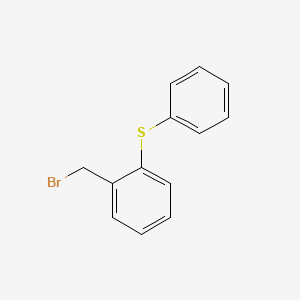
![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)
